![molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-44-1](/img/structure/B602567.png)

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

Overview

Description

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.

Molecular Structure Analysis

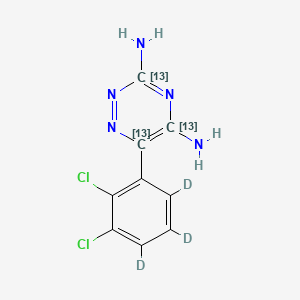

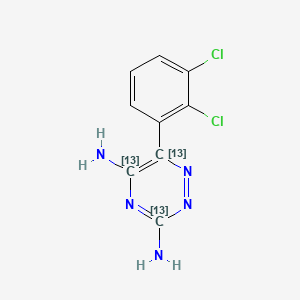

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .

Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.

Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

Scientific Research Applications

Regenerative Medicine

Glucosamine and its acetylated derivative, N-acetylglucosamine, have potential use in regenerative medicine . They are precursors of the glycosaminoglycans and proteoglycans that make up articular cartilage .

Treatment of Osteoarthritis

Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects . The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

Wound Healing

Biomedical applications of glucosamine and chitosan oligosaccharide include wound healing .

Bone Regeneration

Another application is in bone regeneration .

Antibacterial Effect

Glucosamine and chitosan oligosaccharide also have antibacterial effects .

Oral Hygiene

They are also used in oral hygiene .

Drug and Gene Delivery Systems

Chitosan oligosaccharide, a derivative of glucosamine, can act as a drug carrier for molecular therapies, such as drug and gene delivery systems .

Tumor and Cancer Detection

Chitosan oligosaccharide also plays a role in imaging for tumor and cancer detection .

Mechanism of Action

Target of Action

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine, also known as N-[(3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide, primarily targets enzymes such as N-acetylglucosamine deacetylase and N-acetyl-β-d-glucosaminidase . These enzymes play crucial roles in the metabolism of glucosamine, a monosaccharide derivative of glucose .

Mode of Action

The compound interacts with its targets by participating in their enzymatic reactions. For instance, N-acetylglucosamine deacetylase catalyzes the reaction where N-acetyl-D-glucosamine and water are converted into D-glucosamine and acetate . On the other hand, N-acetyl-β-d-glucosaminidase hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and in glycoproteins .

Biochemical Pathways

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is involved in the metabolic pathway of glucosamine. It contributes to the biosynthesis of sugar anhydride and the development of new drugs . The compound is also involved in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin .

Pharmacokinetics

Glucosamine and other similar compounds are generally considered to be relatively safe .

Result of Action

The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine results in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin . This process contributes to the ability of many organisms to digest or re-uptake environmental chitin, carbon, or nitrogen .

Action Environment

The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine can be influenced by various environmental factors. Proper laboratory safety practices must be observed during use and handling of the compound .

Safety and Hazards

properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DXKYUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.